Ethyl 3-aminothiophene-2-carboxylate

Description

BenchChem offers high-quality Ethyl 3-aminothiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-aminothiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

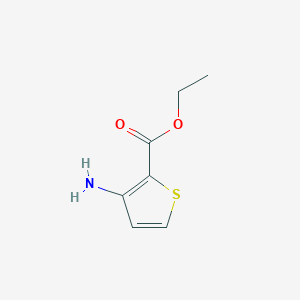

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-aminothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRVNHPIXCUMIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437440 | |

| Record name | Ethyl 3-aminothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31823-64-0 | |

| Record name | Ethyl 3-aminothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-aminothiophene-2-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of Ethyl 3-aminothiophene-2-carboxylate. This versatile heterocyclic compound serves as a crucial building block in the development of a wide range of pharmaceuticals and agrochemicals. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for its synthesis are provided. Furthermore, this guide visualizes key concepts, including synthetic pathways and its role in biological signaling, through detailed diagrams.

Chemical Properties and Structure

Ethyl 3-aminothiophene-2-carboxylate, with the CAS number 31823-64-0, is a stable, solid organic compound.[1][2] Its structure features a thiophene ring substituted with an amino group at the 3-position and an ethyl carboxylate group at the 2-position. This unique arrangement of functional groups makes it a highly reactive and versatile intermediate in organic synthesis.

Physicochemical Properties

The key physicochemical properties of Ethyl 3-aminothiophene-2-carboxylate are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 31823-64-0 | [1][2] |

| Molecular Formula | C₇H₉NO₂S | [3] |

| Molecular Weight | 171.22 g/mol | [3] |

| Appearance | Solid | [1][2] |

| Melting Point | 40-45 °C | [1][2] |

| Boiling Point | 109-112 °C at 0.3 mmHg | [1] |

| Storage Temperature | 2-8°C | [1][2] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a triplet and a quartet for the ethyl group, signals for the thiophene ring protons, and a broad singlet for the amino group protons. For a similar compound, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, the ethyl ester protons appear as a triplet around 1.35 ppm and a quartet around 4.23 ppm.[2] The NH₂ protons typically appear as a broad singlet.[2]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for the carbonyl carbon of the ester, the carbons of the thiophene ring, and the carbons of the ethyl group.

IR (Infrared) Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1650-1700 cm⁻¹), and C-H stretching vibrations.[2]

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (171.22 g/mol ).

Synthesis of Ethyl 3-aminothiophene-2-carboxylate

The most common and efficient method for the synthesis of Ethyl 3-aminothiophene-2-carboxylate and its derivatives is the Gewald reaction .[5][6][7] This one-pot, multi-component reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[5][6]

The Gewald Reaction: A General Overview

The Gewald reaction is a powerful tool in heterocyclic chemistry for the synthesis of polysubstituted 2-aminothiophenes.[5][7] The reaction mechanism is generally understood to proceed through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization.[8]

digraph "Gewald Reaction Mechanism" {

graph [rankdir="LR", splines=ortho, nodesep=0.6];

node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];

edge [fontname="Arial", color="#5F6368"];

reagents [label="Carbonyl Compound +\nActive Methylene Nitrile +\nSulfur + Base", shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

knoevenagel [label="Knoevenagel\nCondensation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

intermediate [label="α,β-Unsaturated\nNitrile Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"];

sulfur_addition [label="Sulfur Addition", fillcolor="#4285F4", fontcolor="#FFFFFF"];

cyclization [label="Cyclization", fillcolor="#4285F4", fontcolor="#FFFFFF"];

product [label="2-Aminothiophene\nDerivative", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

reagents -> knoevenagel [label="Step 1"];

knoevenagel -> intermediate;

intermediate -> sulfur_addition [label="Step 2"];

sulfur_addition -> cyclization [label="Step 3"];

cyclization -> product;

}

Figure 2: Step-by-step experimental workflow for the synthesis.

Applications in Drug Development

Ethyl 3-aminothiophene-2-carboxylate is a valuable precursor for the synthesis of a variety of biologically active molecules, including antipsychotic and anti-inflammatory agents.[3] Its derivatives have been investigated for their potential as kinase inhibitors and receptor antagonists.[3]

Role in the Synthesis of Olanzapine

While not a direct precursor in all synthetic routes, thiophene derivatives are central to the structure of the atypical antipsychotic drug Olanzapine . The synthesis of Olanzapine often involves the construction of a thieno[2,3-b][9]benzodiazepine core, for which aminothiophene esters are key starting materials.[10][11][12]

Inhibition of Signaling Pathways

Thiophene derivatives have been shown to interfere with critical cellular signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway and tubulin polymerization .[1][9][13][14][15]

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[16] Aberrant activation of this pathway is a hallmark of many cancers.[1] Certain thiophene derivatives have been developed as highly selective inhibitors of PI3K, thereby blocking the downstream signaling and exhibiting antitumor activity.[1][17]

```dot

digraph "PI3K_Akt_mTOR_Pathway" {

graph [splines=ortho, nodesep=0.5];

node [shape=box, style="rounded,filled", fontname="Arial"];

edge [fontname="Arial", color="#5F6368"];

RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"];

PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"];

PIP2 [label="PIP2", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

PIP3 [label="PIP3", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"];

mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Proliferation [label="Cell Proliferation\n& Survival", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Thiophene [label="Thiophene-based\nPI3K Inhibitor", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

RTK -> PI3K [label="Activates"];

PI3K -> PIP3 [label="Phosphorylates"];

PIP2 -> PI3K [style=dashed];

PIP3 -> Akt [label="Activates"];

Akt -> mTOR [label="Activates"];

mTOR -> Proliferation [label="Promotes"];

Thiophene -> PI3K [label="Inhibits", color="#EA4335", style=bold];

}

Figure 4: Mechanism of tubulin polymerization inhibition.

Safety and Handling

Ethyl 3-aminothiophene-2-carboxylate should be handled with care in a laboratory setting. It is advisable to use personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Ethyl 3-aminothiophene-2-carboxylate is a cornerstone building block in modern organic and medicinal chemistry. Its straightforward synthesis via the Gewald reaction and the versatile reactivity of its functional groups provide access to a diverse array of complex heterocyclic structures. The demonstrated and potential applications of its derivatives as potent therapeutic agents, particularly in oncology, highlight the continued importance of this compound in drug discovery and development. This guide has provided a comprehensive overview of its chemical properties, synthesis, and biological significance, serving as a valuable resource for researchers in the field.

References

- 1. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. Ethyl 3-aminothiophene-2-carboxylate [myskinrecipes.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Gewald Reaction [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. researchgate.net [researchgate.net]

- 9. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]

- 11. WO2009000067A1 - Improved processes for the synthesis of olanzapine - Google Patents [patents.google.com]

- 12. WO2009000067A1 - Improved processes for the synthesis of olanzapine - Google Patents [patents.google.com]

- 13. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 3-aminothiophene-2-carboxylate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-aminothiophene-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical properties, synthesis, and key applications, with a focus on its emerging role as a scaffold for potent enzyme inhibitors.

Core Compound Data

Quantitative data for Ethyl 3-aminothiophene-2-carboxylate is summarized in the table below, providing a clear reference for its fundamental properties.

| Property | Value |

| CAS Number | 31823-64-0 |

| Molecular Formula | C₇H₉NO₂S |

| Molecular Weight | 171.22 g/mol |

| Appearance | Pale yellow oil or solid |

| Melting Point | 42-43 °C |

| Boiling Point | 109-112 °C at 3 mmHg |

Applications in Drug Discovery and Development

Ethyl 3-aminothiophene-2-carboxylate serves as a versatile intermediate in the synthesis of various biologically active molecules. Its derivatives have shown promise in several therapeutic areas.

One of the most significant applications of the 3-aminothiophene-2-carboxylic acid scaffold is in the development of inhibitors for the fat mass and obesity-associated protein (FTO), an RNA demethylase.[1] FTO is a validated drug target in acute myeloid leukemia (AML), where its inhibition leads to anti-leukemic effects.[1] Derivatives of 3-arylaminothiophene-2-carboxylic acid have been identified as potent FTO inhibitors with antileukemia activity.[1]

Furthermore, the closely related 3-aminothiophene-2-carboxamide derivatives have demonstrated notable antioxidant and antibacterial properties, suggesting a broader therapeutic potential for this class of compounds.

Experimental Protocols

Detailed methodologies for the synthesis of the core compound and relevant biological assays are provided to facilitate further research and development.

Synthesis of Ethyl 3-aminothiophene-2-carboxylate

A documented method for the synthesis of Ethyl 3-aminothiophene-2-carboxylate involves the reaction of ethyl thioglycolate with α,β-dichloropropionitrile in the presence of a strong base.[2]

-

Reagents:

-

Ethyl thioglycolate (30 g)

-

Alcohol-free sodium ethoxide (27 g)

-

α,β-dichloropropionitrile (24.8 g)

-

-

Procedure:

-

The reagents are reacted and subsequently worked up.

-

The resulting Ethyl 3-aminothiophene-2-carboxylate is a pale yellow oil that solidifies upon cooling.

-

Purification can be achieved through crystallization from ethanol, yielding pale yellowish crystals.[2]

-

FTO Inhibition Assay

This in vitro assay is designed to determine the potency of compounds against the FTO enzyme.

-

Materials:

-

Recombinant human FTO protein

-

m6A-containing single-stranded RNA or DNA oligonucleotide substrate

-

Test compound (e.g., a derivative of Ethyl 3-aminothiophene-2-carboxylate) dissolved in DMSO

-

Assay Buffer: 50 mM HEPES (pH 7.0), 50 µM (NH₄)₂Fe(SO₄)₂, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, and 0.1 mg/mL bovine serum albumin.[3]

-

-

Procedure:

-

In a 96-well plate, add 50 µL of assay buffer.

-

Add 1 µL of the test compound at various concentrations.

-

Add 25 µL of a solution containing the FTO enzyme and the m6A-substrate.

-

Incubate the plate at 37°C for 1 hour.

-

The amount of demethylated product is quantified using methods such as liquid chromatography-mass spectrometry (LC-MS) or a fluorescence-based assay.

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

-

Antibacterial Activity Assay (Broth Microdilution Method)

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Luria Bertani (LB) broth and agar

-

Test compound

-

96-well microtiter plates

-

-

Procedure:

-

Prepare a standardized bacterial suspension (typically 5 x 10⁵ Colony Forming Units (CFU)/mL).

-

Prepare a series of two-fold dilutions of the test compound in the microtiter plate using the broth.

-

Inoculate each well with the standardized bacterial suspension.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound with no visible bacterial growth.[4]

-

Antioxidant Activity Assay (ABTS Method)

This assay measures the ability of a compound to scavenge the ABTS radical cation.

-

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Test compound

-

Ethanol or other suitable solvent

-

-

Procedure:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of approximately 0.70 at 734 nm.

-

Add the test compound to the ABTS•+ solution.

-

Measure the decrease in absorbance at 734 nm after a set incubation period.

-

The antioxidant activity is calculated as the percentage of inhibition of the ABTS•+ radical.

-

Visualizations

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates the general workflow from the synthesis of Ethyl 3-aminothiophene-2-carboxylate to the evaluation of its derivatives' biological activity.

Caption: Synthesis and evaluation workflow.

FTO Signaling Pathway in Acute Myeloid Leukemia

This diagram depicts the role of FTO in AML and the potential point of intervention for inhibitors derived from Ethyl 3-aminothiophene-2-carboxylate.

Caption: FTO signaling pathway in AML.

References

- 1. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Properties of Ethyl 3-Aminothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Ethyl 3-aminothiophene-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of published spectra for this specific molecule, this guide presents a compilation of expected data based on the analysis of closely related and substituted analogs. The experimental protocols provided are representative of the methods used for the synthesis and spectroscopic analysis of this class of compounds.

Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for Ethyl 3-aminothiophene-2-carboxylate. This data is extrapolated from published information on analogous compounds and serves as a reference for researchers working with this molecule.

Table 1: Expected ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 | d | 1H | H-5 (Thiophene ring) |

| ~6.0 | d | 1H | H-4 (Thiophene ring) |

| ~5.9 | br s | 2H | -NH₂ |

| 4.2 - 4.3 | q | 2H | -OCH₂CH₃ |

| 1.2 - 1.3 | t | 3H | -OCH₂CH₃ |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Expected ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (Ester) |

| ~160 | C-3 (Thiophene ring) |

| ~128 | C-5 (Thiophene ring) |

| ~115 | C-4 (Thiophene ring) |

| ~105 | C-2 (Thiophene ring) |

| ~60 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Expected FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (asymmetric and symmetric) |

| 2980 - 2900 | Medium | C-H stretching (aliphatic) |

| ~1670 | Strong | C=O stretching (ester) |

| ~1620 | Strong | N-H bending |

| ~1550 | Medium | C=C stretching (thiophene ring) |

| ~1250 | Strong | C-O stretching (ester) |

| ~1100 | Medium | C-S stretching (thiophene ring) |

Sample preparation: KBr pellet.[1]

Experimental Protocols

The following protocols describe common methods for the synthesis and spectroscopic characterization of Ethyl 3-aminothiophene-2-carboxylate and its derivatives.

2.1. Synthesis: Gewald Reaction

The Gewald reaction is a widely used method for the synthesis of 2-aminothiophenes.

-

Procedure: To a stirred solution of ethyl cyanoacetate and a suitable α-mercapto ketone or aldehyde in ethanol, elemental sulfur is added. A catalytic amount of a base, such as morpholine or diethylamine, is then added dropwise. The reaction mixture is typically heated at a moderate temperature (e.g., 45-50 °C) for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of cold water. The crude product is then collected by filtration, washed, and purified by recrystallization from a suitable solvent like ethanol.

2.2. NMR Spectroscopy

-

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a Bruker spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C nuclei.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Spectra are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2.3. FT-IR Spectroscopy

-

Instrumentation: FT-IR spectra are commonly recorded on a spectrometer such as a Bruker IFS 85.[1]

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded in the range of 4000-400 cm⁻¹.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of Ethyl 3-aminothiophene-2-carboxylate.

Caption: Workflow for the synthesis and spectroscopic characterization.

References

Navigating the Physicochemical Landscape of Ethyl 3-Aminothiophene-2-carboxylate: A Technical Guide to Solubility and Stability

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the solubility and stability of Ethyl 3-aminothiophene-2-carboxylate, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering critical data, detailed experimental protocols, and logical workflows to facilitate its use in further research and formulation.

Ethyl 3-aminothiophene-2-carboxylate serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. A thorough understanding of its physicochemical properties, particularly solubility in various solvent systems and stability under diverse environmental conditions, is paramount for its effective application in synthetic chemistry and pharmaceutical formulation.

Solubility Profile

Precise quantitative solubility data for Ethyl 3-aminothiophene-2-carboxylate is not extensively available in public literature. However, qualitative assessments and data from structurally similar compounds provide valuable guidance.

Qualitative Solubility:

| Solvent | Solubility | Citation |

| Water | Slightly soluble | [1] |

Note: The term "slightly soluble" generally indicates a solubility range of 100 to 1000 parts of solvent for 1 part of solute.

For a closely related compound, ethyl-2-amino-4-phenyl-thiophene-3-carboxylate , the following quantitative data has been reported, which can serve as a useful reference point:

| Solvent | Solubility | Citation |

| Ethanol | ~20 mg/mL | [2] |

| DMSO | ~20 mg/mL | [2] |

| Dimethylformamide (DMF) | ~20 mg/mL | [2] |

| Aqueous Buffers (1:10 DMSO:PBS, pH 7.2) | ~0.1 mg/mL | [2] |

Given the absence of specific quantitative data, it is imperative for researchers to experimentally determine the solubility of Ethyl 3-aminothiophene-2-carboxylate in their specific solvent systems of interest. The following experimental protocols provide a robust framework for such determinations.

Stability Profile

Detailed stability data for Ethyl 3-aminothiophene-2-carboxylate is limited. A related compound, ethyl-2-amino-4-phenyl-thiophene-3-carboxylate , is reported to be stable for at least two years when stored at -20°C as a crystalline solid.[2] The stability of its aqueous solutions is limited, with a recommendation against storing for more than one day.[2]

To ensure the integrity and successful application of Ethyl 3-aminothiophene-2-carboxylate, a comprehensive stability assessment is crucial. This should encompass evaluations of its response to thermal stress, light exposure (photostability), and varying pH conditions (hydrolytic stability).

Experimental Protocols

The following sections detail standardized methodologies for the systematic evaluation of the solubility and stability of Ethyl 3-aminothiophene-2-carboxylate.

Solubility Determination: Shake-Flask Method

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation: Add an excess amount of Ethyl 3-aminothiophene-2-carboxylate to a known volume of the selected solvent (e.g., water, ethanol, acetone) in a sealed, inert container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Subsequently, filter the solution through a sub-micron filter (e.g., 0.22 µm) to remove undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Caption: Workflow for Solubility Determination via the Shake-Flask Method.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[3]

Methodology:

-

Sample Preparation: Prepare solutions of Ethyl 3-aminothiophene-2-carboxylate in appropriate solvents.

-

Stress Conditions: Expose the samples to a range of stress conditions in parallel with control samples stored under normal conditions.

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 80°C for 48 hours.

-

Photostability: Expose the solid compound and its solution to UV light (e.g., 254 nm and 365 nm) and visible light. Thiophene derivatives are known to be susceptible to photodegradation.[4][5][6]

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.

Caption: Experimental Workflow for Forced Degradation Studies.

Development of a Stability-Indicating HPLC Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method that can separate the parent compound from its degradation products.

General HPLC Method Parameters:

-

Column: A reversed-phase C18 column is often a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Detection: UV detection at a wavelength where Ethyl 3-aminothiophene-2-carboxylate and its potential degradation products exhibit significant absorbance.

-

Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Conclusion

References

- 1. Ethyl 2-aminothiophene-3-carboxylate, 97% | Fisher Scientific [fishersci.ca]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride) [ouci.dntb.gov.ua]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

The Diverse Biological Landscape of Substituted 2-Aminothiophenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile building block for the synthesis of compounds with a wide array of biological activities.[1][2] Its derivatives have garnered significant attention for their potential as therapeutic agents, demonstrating efficacy in preclinical studies against a range of diseases, including cancer, inflammation, and microbial infections.[1][3] This technical guide provides an in-depth overview of the biological activities of substituted 2-aminothiophene derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to support further research and drug development efforts.

Anticancer Activity

Substituted 2-aminothiophenes have emerged as a promising class of anticancer agents, exhibiting cytotoxic and antiproliferative effects against various cancer cell lines.[4][5] Their mechanisms of action are diverse, ranging from the inhibition of protein kinases to the induction of apoptosis and cell cycle arrest.[4][6]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected substituted 2-aminothiophene derivatives against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| Thieno[2,3-d]pyrimidine derivatives (5f-i, 7a) | MDA-MB-468 (Breast) | GI50 | Two-digit nanomolar | [4] |

| Aniline-substituted thieno[2,3-d]pyrimidine (MS4e) | HCT116 (Colon) | IC50 | 357.12 µg/ml | [4] |

| 2-aminothiophene-3-carboxylic acid ester derivatives | T-cell lymphoma, prostate cancer, kidney carcinoma, hepatoma | IC50 | High nanomolar range | [7] |

| TP 5 (2,3-fused thiophene) | HepG2, SMMC-7721 (Liver) | Cell Viability | <18% at 30 µg/mL | [6] |

| 6CN14, 7CN09 | HeLa (Cervical), PANC-1 (Pancreatic) | Antiproliferative | Greater than Doxorubicin | [5] |

| (methylene)bis(2-(thiophen-2-yl)-1H-indole) (4g) | HCT-116 (Colon) | IC50 | 7.1 ± 0.07 µM/ml | [8] |

| (methylene)bis(2-(thiophen-2-yl)-1H-indole) (4a) | HCT-116 (Colon) | IC50 | 10.5 ± 0.07 µM/ml | [8] |

| (methylene)bis(2-(thiophen-2-yl)-1H-indole) (4c) | HCT-116 (Colon) | IC50 | 11.9 ± 0.05 µM/ml | [8] |

Experimental Protocols

MTT Assay for Cytotoxicity:

The cytotoxicity of thiophene derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

-

Cell Seeding: Cancer cells (e.g., HepG2, SMMC-7721) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiophene derivatives for a specified period (e.g., 24-48 hours).[5]

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

-

Formazan Solubilization: The plates are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Cell Cycle Analysis by Flow Cytometry:

Flow cytometry is employed to determine the effect of 2-aminothiophene derivatives on the cell cycle progression of cancer cells.[5]

-

Cell Treatment: Cancer cells are treated with the test compounds for a defined period.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is determined based on their fluorescence intensity.

Signaling Pathways in Anticancer Activity

Certain 2-aminothiophene derivatives, particularly thieno[2,3-d]pyrimidines, have been shown to target key signaling pathways involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[4] Inhibition of EGFR can block downstream signaling cascades that promote cell proliferation and survival.

Caption: Inhibition of the EGFR signaling pathway by a 2-aminothiophene derivative.

Another critical mechanism involves the induction of apoptosis. Some derivatives can modulate the expression of pro-apoptotic and anti-apoptotic proteins, such as those in the BCL-2 family, leading to programmed cell death.[4]

Caption: Induction of apoptosis via inhibition of the anti-apoptotic protein Bcl-2.

Anti-inflammatory Activity

Several 2-aminothiophene analogs have demonstrated potent anti-inflammatory properties.[9][10] This activity is often evaluated by their ability to inhibit neutrophil activity or modulate the production of inflammatory mediators.

Quantitative Anti-inflammatory Activity Data

| Compound | % Anti-inflammatory Activity | IC50 (µM) | Reference |

| 1 | 61 | 121 | [9] |

| 2 | 94 | 412 | [9] |

| 3 | 30 | 323 | [9] |

| 4 | 75 | 348 | [9] |

| 5 | 71 | 422 | [9] |

| 6 | 81 | 396 | [9] |

| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives (29a-d) | N/A (Selective COX-2 inhibitors) | 0.31 - 1.40 | [11] |

Experimental Protocols

Inhibition of Neutrophil Respiratory Burst:

A common in vitro assay to assess anti-inflammatory potential measures the inhibition of the respiratory burst in neutrophils.

-

Neutrophil Isolation: Neutrophils are isolated from fresh blood (e.g., human or rat).

-

Compound Incubation: The isolated neutrophils are pre-incubated with the test 2-aminothiophene derivatives at various concentrations.

-

Stimulation: The respiratory burst is stimulated by adding an activating agent, such as phorbol myristate acetate (PMA).

-

Detection: The production of reactive oxygen species (ROS) is measured using a chemiluminescence or fluorescence-based assay.

-

Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of the respiratory burst, is calculated.

Carrageenan-Induced Paw Edema in Rats:

This in vivo model is widely used to evaluate the anti-inflammatory effects of novel compounds.[11]

-

Animal Dosing: Rats are orally or intraperitoneally administered with the test compound or a vehicle control.

-

Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw to induce localized inflammation and edema.

-

Paw Volume Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

Antimicrobial Activity

Substituted 2-aminothiophenes have been reported to possess a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[12][13][14]

Quantitative Antimicrobial Activity Data

| Compound | Bacterial Strain | Inhibition Zone (mm) | % Inhibition | Reference |

| Amino thiophene-2-carboxamide (7b) | P. aeruginosa | 20 | 86.9 | [13] |

| Amino thiophene-2-carboxamide (7b) | S. aureus | 20 | 83.3 | [13] |

| Amino thiophene-2-carboxamide (7b) | B. subtilis | 19 | 82.6 | [13] |

| Hydroxy thiophene-2-carboxamide (3b) | B. subtilis | 18 | 78.3 | [13] |

| Hydroxy thiophene-2-carboxamide (3b) | P. aeruginosa | 18 | 78.3 | [13] |

| Hydroxy thiophene-2-carboxamide (3b) | S. aureus | 17 | 70.8 | [13] |

| Thiophene derivative 7 | P. aeruginosa | More potent than gentamicin | N/A | [14] |

Experimental Protocols

Agar Well Diffusion Method:

This is a standard method for screening the antimicrobial activity of new compounds.[14]

-

Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria) is prepared and poured into Petri plates.

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

-

Well Creation: Wells of a specific diameter are cut into the agar.

-

Compound Addition: A defined volume of the test compound solution (at a known concentration) is added to each well.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters.

Synthesis of 2-Aminothiophene Derivatives

The Gewald three-component reaction is a cornerstone for the synthesis of substituted 2-aminothiophenes.[1][12] This one-pot synthesis involves the reaction of a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a basic catalyst.

Caption: The Gewald three-component reaction for 2-aminothiophene synthesis.

Conclusion

Substituted 2-aminothiophene derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents warrants further investigation. The synthetic accessibility of the 2-aminothiophene core, primarily through the robust Gewald reaction, allows for extensive structural modifications to optimize potency and selectivity. This guide provides a foundational resource for researchers and drug development professionals to explore the therapeutic potential of this important heterocyclic scaffold. Continued research into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the development of novel and effective therapeutic agents.

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents | Semantic Scholar [semanticscholar.org]

- 8. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF [slideshare.net]

- 13. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Mechanism of action for thiophene-based compounds in drug discovery

An In-depth Technical Guide on the Mechanism of Action of Thiophene-Based Compounds for Researchers, Scientists, and Drug Development Professionals.

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its bioisosterism with the phenyl ring, electron-rich nature, and ability to engage in diverse non-covalent interactions, have made it a cornerstone in the design of novel therapeutics.[1][2][3] Thiophene-containing compounds have demonstrated a remarkable breadth of biological activities, leading to their incorporation into numerous FDA-approved drugs for a wide range of diseases, including cancer, inflammation, infectious diseases, and neurological disorders.[2][4] This technical guide delves into the core mechanisms of action of thiophene-based compounds, providing detailed insights into their interactions with key biological targets, quantitative data on their activity, comprehensive experimental protocols, and visual representations of the underlying signaling pathways.

Thiophene-Based Compounds as Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Thiophene-based compounds have been successfully developed as potent kinase inhibitors, primarily by targeting the ATP-binding site of these enzymes. The planar thiophene ring can mimic the adenine moiety of ATP, while its substituents can be tailored to form specific interactions with the surrounding amino acid residues, thereby conferring potency and selectivity.[5][6]

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative thiophene-based kinase inhibitors against various cancer-related kinases.

| Compound/Series | Target Kinase(s) | Key Quantitative Data | Reference |

| Thieno[2,3-d]pyrimidine Derivatives | FLT3 | Compound 5: IC50 = 32.435 ± 5.5 μM | [7] |

| Compound 8: Kinase Inhibition ≥77% | [7] | ||

| Compound 9b: Kinase Inhibition ≥77% | [7] | ||

| Thiophene-based EGFR/HER2 Inhibitors | EGFR, HER2 | Compound 21a: IC50 (EGFR) = 0.47 nM; IC50 (HER2) = 0.14 nM | [5] |

| Fused Thiophene Derivatives | VEGFR-2, AKT | Compound 3b: IC50 (VEGFR-2) = 0.126 μM; IC50 (AKT) = 6.96 μM | [6] |

| Compound 4c: IC50 (VEGFR-2) = 0.075 μM; IC50 (AKT) = 4.60 μM | [6] | ||

| Thiophene carboxamides | VEGFR-2 | Compound 5: IC50 = 3.105 μM (HepG-2), 2.15 μM (PC-3) | [8] |

| Compound 21: IC50 = 3.023 μM (HepG-2), 3.12 μM (PC-3) | [8] |

Signaling Pathway: Kinase Inhibition

Caption: Thiophene-based kinase inhibitors compete with ATP for the active site of receptor tyrosine kinases, blocking downstream signaling pathways that promote cell proliferation and survival.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the IC50 value of a thiophene-based compound against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human kinase

-

Kinase substrate peptide

-

Thiophene-based test compound

-

ATP

-

Kinase assay buffer

-

Luminescence-based ATP detection reagent

-

96-well white, flat-bottom microplates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the thiophene-based test compound in the kinase assay buffer.

-

Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

Signal Detection: Add the luminescence-based ATP detection reagent to each well and incubate for 10 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Thiophene-Based Compounds as GPCR Modulators

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in a vast array of physiological processes. Thiophene derivatives have been developed as both agonists and antagonists for various GPCRs. The thiophene core can serve as a scaffold to present functional groups that interact with specific residues in the ligand-binding pocket of the receptor, thereby modulating its activity.[9][10]

Quantitative Data: GPCR Modulatory Activity

The following table presents data on the modulatory effects of thiophene-based compounds on different GPCRs.

| Compound | Target GPCR | Activity | Key Quantitative Data | Reference |

| Tiotropium | Muscarinic M3 Receptor | Antagonist | High affinity (pM range) | [9] |

| Olanzapine | Dopamine and Serotonin Receptors | Antagonist | - | [2] |

| Clopidogrel | P2Y12 Receptor | Antagonist (active metabolite) | - | [2] |

| Prasugrel | P2Y12 Receptor | Antagonist (active metabolite) | - | [2] |

Signaling Pathway: GPCR Modulation (Antagonist Action)

Caption: Thiophene-based GPCR antagonists bind to the receptor and block the binding of the endogenous ligand, thereby inhibiting the downstream signaling cascade and cellular response.

Experimental Protocol: Cell-Based GPCR Functional Assay (cAMP Measurement)

This protocol describes a common method to assess the antagonist activity of a thiophene-based compound on a Gs-coupled GPCR by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

-

Cells stably expressing the target GPCR

-

Thiophene-based test compound

-

Known GPCR agonist

-

Cell culture medium

-

cAMP assay kit (e.g., HTRF, ELISA)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and culture overnight.

-

Compound Incubation: Pre-incubate the cells with various concentrations of the thiophene-based test compound.

-

Agonist Stimulation: Add a fixed concentration of the known GPCR agonist to the wells to stimulate the receptor.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the concentration of the test compound. Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

Thiophene-Based Compounds as COX/LOX Inhibitors

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes. Several thiophene-containing non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting these enzymes. The thiophene ring in these molecules often serves as a central scaffold, with acidic and other functional groups attached that are crucial for binding to the active site of COX and LOX enzymes.[11][12][13]

Quantitative Data: COX/LOX Inhibitory Activity

The following table provides IC50 values for some thiophene-based COX and LOX inhibitors.

| Compound | Target Enzyme(s) | Key Quantitative Data | Reference |

| Tiaprofenic acid | COX | - | [11] |

| Suprofen | COX | - | [2] |

| Zileuton | 5-LOX | - | [4] |

| Compound 5b (N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide) | COX-2, 5-LOX | COX-2 IC50 = 5.45 μM; 5-LOX IC50 = 4.33 μM | [14] |

| Compound 21 | COX-2, LOX | COX-2 IC50 = 0.67 μM; LOX IC50 = 2.33 μM | [13] |

Signaling Pathway: COX/LOX Inhibition

Caption: Thiophene-based NSAIDs inhibit COX and/or LOX enzymes, thereby blocking the production of pro-inflammatory prostaglandins and leukotrienes from arachidonic acid.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to screen for thiophene-based COX-2 inhibitors by measuring the peroxidase activity of the enzyme.

Materials:

-

Recombinant human COX-2

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Thiophene-based test compound

-

Assay buffer

-

96-well plate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the test compound, COX-2 enzyme, heme, and arachidonic acid in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and the colorimetric substrate.

-

Inhibitor Incubation: Add the thiophene-based test compound to the wells and incubate for 10-15 minutes at room temperature.

-

Reaction Initiation: Start the reaction by adding arachidonic acid.

-

Data Acquisition: Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) over time using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the initial reaction rates. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Thiophene-Based Compounds as Neuraminidase Inhibitors

Neuraminidase is a crucial enzyme for the influenza virus, as it facilitates the release of newly formed viral particles from infected cells. Inhibiting this enzyme can prevent the spread of the virus. Thiophene derivatives have been designed as potent neuraminidase inhibitors, with the thiophene ring often serving as a key structural element that interacts with the enzyme's active site.[15][16][17]

Quantitative Data: Neuraminidase Inhibitory Activity

The following table shows the inhibitory potency of a thiophene-based compound against influenza neuraminidase.

| Compound | Target | Key Quantitative Data | Reference |

| Compound 4b | Influenza Neuraminidase | IC50 = 0.03 μM | [15][16][17] |

| Oseltamivir Carboxylate (Control) | Influenza Neuraminidase | IC50 = 0.06 μM | [15][16][17] |

Signaling Pathway: Neuraminidase Inhibition in Viral Release

Caption: Thiophene-based neuraminidase inhibitors block the active site of the viral neuraminidase enzyme, preventing the cleavage of sialic acid residues and thus trapping new virions on the surface of the infected cell, inhibiting viral propagation.

Experimental Protocol: Neuraminidase Inhibition Assay (Fluorescence-Based)

This protocol describes a fluorescence-based assay to measure the inhibitory activity of thiophene compounds against influenza neuraminidase using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Materials:

-

Influenza virus stock (source of neuraminidase)

-

MUNANA substrate

-

Thiophene-based test compound

-

Assay buffer

-

Stop solution (e.g., NaOH in ethanol)

-

96-well black, flat-bottom plates

-

Fluorometer

Procedure:

-

Compound and Virus Preparation: Prepare serial dilutions of the thiophene-based test compound. Dilute the virus stock to an appropriate concentration in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the diluted virus and the test compound. Include controls for 100% enzyme activity (virus only) and background fluorescence (buffer only).

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Substrate Addition: Add the MUNANA substrate to all wells and incubate at 37°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation, 450 nm emission).

-

Data Analysis: Subtract the background fluorescence. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion

The thiophene moiety is a versatile and highly valuable scaffold in drug discovery, contributing to a diverse range of therapeutic agents with various mechanisms of action. This guide has provided an in-depth overview of the role of thiophene-based compounds as inhibitors of kinases, COX/LOX, and neuraminidase, as well as modulators of GPCRs. The presented quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a valuable resource for researchers and drug development professionals working in this exciting field. The continued exploration of the chemical space around the thiophene nucleus promises to yield even more innovative and effective medicines in the future.

References

- 1. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. benchchem.com [benchchem.com]

- 6. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of novel thiophene derivatives as potent neuraminidase inhibitors | CoLab [colab.ws]

- 17. Discovery of novel thiophene derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential therapeutic targets of aminothiophene carboxylates

Caption: VEGFR-2 Signaling Pathway Inhibition by Aminothiophene Carboxylates.

Caption: Inhibition of Tubulin Polymerization by Aminothiophene Carboxylates.

Caption: Induction of Cell Cycle Arrest and Apoptosis by Aminothiophene Carboxylates.

Caption: DAO Inhibition and Enhancement of NMDA Receptor Signaling.

Caption: Positive Allosteric Modulation of the GLP-1 Receptor.

Caption: Allosteric Enhancement of the Adenosine A1 Receptor.

Caption: General Workflow for Antimicrobial Screening of Aminothiophene Carboxylates.

Inhibition of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption is a well-established anticancer strategy. Certain aminothiophene derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Mechanism of Action: These compounds bind to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of tubulin heterodimers into microtubules, disrupting the formation of the mitotic spindle and causing cells to arrest in the G2/M phase of the cell cycle, which ultimately triggers apoptosis.

Induction of Cell Cycle Arrest and Apoptosis

In addition to specific targets like VEGFR-2 and tubulin, aminothiophene carboxylates can exert their anticancer effects by directly inducing cell cycle arrest and apoptosis through the modulation of key regulatory proteins.

Mechanism of Action: These compounds have been observed to cause an accumulation of cells in the G1 or G2/M phases of the cell cycle.[1] This is often accompanied by the upregulation of the tumor suppressor protein p53, an increase in the pro-apoptotic/anti-apoptotic Bax/Bcl-2 ratio, and the activation of effector caspases such as caspase-3 and caspase-9, leading to programmed cell death.[2]

Quantitative Data: Anticancer Activity

| Compound Class | Target/Assay | Cell Line | IC50 / Activity | Reference |

| Thiophene Carboxamide | VEGFR-2 Inhibition | - | 0.59 µM (Compound 5) | [2][3] |

| Thiophene Carboxamide | VEGFR-2 Inhibition | - | 1.29 µM (Compound 21) | [2][3] |

| Thiophene-3-carboxamide | VEGFR-2 Inhibition | - | 191.1 nM (Compound 14d) | [4] |

| Piperazinylquinoxaline | VEGFR-2 Inhibition | - | 0.19 µM (Compound 11) | [5] |

| Thiophene Carboxamide | β-tubulin polymerization | - | 73% inhibition | [2][3] |

| Thiophene Carboxamide | β-tubulin polymerization | - | 86% inhibition | [2][3] |

| Arylthioindole | Tubulin polymerization | - | 2.0 µM | [6] |

| Thieno[2,3-d]pyrimidine | Cytotoxicity | MCF-7 | 0.013 µM (Compound 2) | [7] |

| Thieno[2,3-d]pyrimidine | Cytotoxicity | MCF-7 | 0.023 µM (Compound 3) | [7] |

| Thiophene Carboxamide | Cytotoxicity | Hep3B | 5.46 µM (Compound 2b) | [8] |

| 2-Aminothiophene Ester | Cytotoxicity | T-cell lymphoma, etc. | High nanomolar range | [1] |

Experimental Protocols: Anticancer Assays

1.5.1. In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This protocol measures the amount of ATP remaining after the kinase reaction to quantify the inhibitory activity of a test compound.[9][10]

-

Materials: Recombinant Human VEGFR-2, PTK Substrate (e.g., Poly(Glu,Tyr 4:1)), 5x Kinase Buffer, ATP, Test Compound, DMSO, 96-well solid white plates, Luminescence-based detection kit (e.g., Kinase-Glo®).

-

Procedure:

-

Prepare serial dilutions of the aminothiophene carboxylate test compound in 1x Kinase Buffer with a constant percentage of DMSO.

-

Prepare a master mix containing 1x Kinase Buffer, ATP, and PTK substrate.

-

Add the master mix to the wells of a 96-well plate.

-

Add the test compound dilutions to the "Test Inhibitor" wells. Add buffer with DMSO to "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

-

Add diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add buffer to the "Blank" wells.

-

Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.

-

Add the detection reagent (e.g., Kinase-Glo® MAX) to each well to stop the reaction and measure the remaining ATP.

-

Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

-

Read the luminescence using a microplate reader.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration using a non-linear regression model.

1.5.2. In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in optical density.[11][12]

-

Materials: Purified tubulin (e.g., porcine brain), Tubulin Polymerization Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9), GTP, Glycerol, Test Compound, DMSO, temperature-controlled spectrophotometer with 96-well plate reader.

-

Procedure:

-

Prepare serial dilutions of the aminothiophene carboxylate test compound.

-

In a pre-warmed 96-well plate, add the tubulin solution dissolved in polymerization buffer containing GTP and glycerol.

-

Add the test compounds or DMSO (negative control) to the respective wells.

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Monitor the change in optical density at 340 nm every minute for 60 minutes.

-

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. The inhibitory effect is quantified by comparing the maximum rate of polymerization (Vmax) and the final polymer mass of the treated samples to the control. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.

1.5.3. Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.[13][14]

-

Materials: Cancer cell line of interest, culture medium, test compound, PBS, 70% cold ethanol, RNase A, Propidium Iodide (PI) staining solution, flow cytometer.

-

Procedure:

-

Seed cells in a culture plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the aminothiophene carboxylate compound for a specified duration (e.g., 24 or 48 hours).

-

Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol, adding it dropwise while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the DNA-bound PI.

-

-

Data Analysis: The fluorescence intensity data is used to generate a histogram representing the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

1.5.4. Apoptosis Assay by Annexin V Staining

This assay detects the translocation of phosphatidylserine to the outer leaflet of the plasma membrane, an early marker of apoptosis.[15][16]

-

Materials: Cancer cell line, culture medium, test compound, Annexin V-FITC (or other fluorochrome), Propidium Iodide (PI), 1X Binding Buffer, flow cytometer.

-

Procedure:

-

Treat cells with the test compound for the desired time.

-

Harvest all cells, wash with cold PBS, and centrifuge.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

-

Data Analysis: The results are typically displayed as a quadrant plot: Annexin V-negative/PI-negative (viable cells), Annexin V-positive/PI-negative (early apoptotic cells), and Annexin V-positive/PI-positive (late apoptotic/necrotic cells).

Antimicrobial Activity

Aminothiophene carboxylates have demonstrated notable activity against a range of bacterial and fungal pathogens, positioning them as a promising scaffold for the development of new anti-infective agents.

Mechanism of Action: The precise mechanisms of antimicrobial action are still under investigation and may vary between different derivatives. Some studies suggest that these compounds may act as pro-drugs that are activated by bacterial nitroreductases. Other research indicates that the carboxamide moiety is a crucial pharmacophore, and some derivatives have shown the potential to inhibit essential bacterial enzymes. A general workflow for screening and identifying lead antimicrobial compounds is presented below.

Quantitative Data: Antimicrobial Activity

| Compound Class | Organism | MIC (µg/mL) | Reference |

| 2-Thiophene Carboxylic Acid Thioureides | Gram-negative clinical strains | 31.25 - 250 | [8] |

| 2-Thiophene Carboxylic Acid Thioureides | Bacillus subtilis | 7.8 - 125 | [8] |

| 2-Thiophene Carboxylic Acid Thioureides | Candida albicans | 31.25 - 62.5 | [8] |

| Thiophene Carboxamide Analogues | E. coli ST131 | >50 (for some derivatives) | [6] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][10]

-

Materials: Bacterial strain, Mueller-Hinton Broth (MHB), test compound, DMSO (or other suitable solvent), sterile 96-well microtiter plates, bacterial inoculum standardized to ~5x10^5 CFU/mL.

-

Procedure:

-

Prepare a stock solution of the aminothiophene carboxylate test compound in a suitable solvent.

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB.

-

Inoculate each well with a standardized bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Neurological Disorders: D-Amino Acid Oxidase (DAO) Inhibition

Aminothiophene carboxylates have been identified as inhibitors of D-amino acid oxidase (DAO), an enzyme implicated in the pathophysiology of schizophrenia.

Mechanism of Action: DAO is a flavoenzyme that degrades D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptor hypofunction is a leading hypothesis for the cognitive and negative symptoms of schizophrenia. By inhibiting DAO, aminothiophene carboxylates increase the synaptic levels of D-serine, thereby enhancing NMDA receptor signaling and potentially ameliorating these symptoms.

Quantitative Data: DAO Inhibition

| Compound | Target | IC50 | Reference |

| Thiophene-2-carboxylic acid | DAO | 7.8 µM | [9][17] |

| Thiophene-3-carboxylic acid | DAO | 4.4 µM | [9][17] |

| 5-methylpyrazole-3-carboxylic acid | DAO | 0.9 µM | [18] |

Experimental Protocol: D-Amino Acid Oxidase (DAO) Activity Assay (Fluorometric)

This assay measures the production of hydrogen peroxide, a byproduct of the DAO-catalyzed reaction.[4][11]

-

Materials: DAO enzyme source (recombinant or tissue lysate), D-amino acid substrate (e.g., D-serine), DAAO Assay Buffer, fluorescent probe (e.g., Amplex Red or similar), Horseradish Peroxidase (HRP), test compound, black 96-well plates.

-

Procedure:

-

Prepare serial dilutions of the aminothiophene carboxylate inhibitor.

-

Prepare a reaction mix containing DAAO Assay Buffer, the D-amino acid substrate, the fluorescent probe, and HRP.

-

Add the test inhibitor dilutions and controls to the wells of a black 96-well plate.

-

Add the DAO enzyme to initiate the reaction.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

-

-

Data Analysis: Calculate the percent inhibition of DAO activity for each compound concentration and determine the IC50 value.

Metabolic Disorders: Positive Allosteric Modulation of GLP-1R

Certain aminothiophene derivatives act as positive allosteric modulators (PAMs) of the glucagon-like peptide-1 receptor (GLP-1R), a key target for the treatment of type 2 diabetes and obesity.

Mechanism of Action: These compounds bind to an allosteric site on the GLP-1R, distinct from the binding site of the endogenous ligand, GLP-1. This binding enhances the affinity and/or efficacy of GLP-1 for its receptor. The potentiation of GLP-1R signaling in pancreatic β-cells leads to an increase in cAMP production and subsequent glucose-dependent insulin secretion.

Quantitative Data: GLP-1R PAM Activity

| Compound Class | Assay | Activity | Reference |

| 2-Aminothiophene derivative (S-1) | Insulin Secretion | 1.5-fold increase at 5 µM (with GLP-1) | |

| 2-Aminothiophene-3-arylketone (7) | Insulin Secretion | ~2-fold increase at 5 µM (with GLP-1) | |

| Tetrahydro-epiminoazocino[4,5-b]indole (9) | Insulin Secretion (INS-1 cells) | EC50 = 0.25 nM |

Experimental Protocol: cAMP Accumulation Assay

This assay measures the intracellular levels of cyclic AMP (cAMP), a second messenger produced upon GLP-1R activation.[2]

-

Materials: HEK293 cells stably expressing human GLP-1R, culture medium, test compound (PAM), GLP-1 peptide, cAMP assay kit (e.g., LANCE Ultra cAMP kit).

-

Procedure:

-

Seed the GLP-1R expressing cells in a 384-well plate.

-

Prepare serial dilutions of the aminothiophene carboxylate PAM and a range of concentrations of the GLP-1 peptide.

-

Treat the cells with the PAM and GLP-1 at various combinations.

-

Incubate for a specified time (e.g., 40 minutes) to allow for cAMP production.

-

Lyse the cells and perform the cAMP detection according to the kit manufacturer's instructions (e.g., by adding Eu-cAMP tracer and ULight-anti-cAMP).

-

Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

-

-

Data Analysis: Plot the cAMP levels against the concentration of GLP-1 in the presence and absence of the PAM. A leftward shift in the dose-response curve and/or an increase in the maximal response indicates PAM activity. The EC50 value for the potentiation can be determined.

Inflammatory and Other Disorders: Allosteric Enhancement of Adenosine A1 Receptor

Aminothiophene carboxylates have been developed as allosteric enhancers of the adenosine A1 receptor (A1AR), a G-protein coupled receptor with roles in cardiovascular protection, pain, and inflammation.

Mechanism of Action: These compounds bind to an allosteric site on the A1AR and enhance the binding and/or function of the endogenous agonist, adenosine. Activation of the A1AR, which is coupled to the inhibitory G-protein (Gαi), leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and downstream physiological effects such as reduced heart rate and anti-inflammatory responses.

Quantitative Data: A1AR Allosteric Enhancement

| Compound Class | Assay | Potency / Efficacy | Reference |

| 5-phenyl-2-amino-4-(3-trifluoromethylphenyl)thiophene-3-benzoyl | A1AR Enhancement | ED50 = 2.1 µM, AE score = 18% | |

| 2-amino-4-(3-trifluoromethylphenyl)thiophene-3-benzoyl | A1AR Enhancement | ED50 = 15.8 µM, AE score = 77% | |

| 5-(4-chlorophenyl)-2-amino-4-(3-trifluoromethylphenyl)thiophene-3-ethoxycarbonyl | A1AR Enhancement | ED50 = 6.6 µM, AE score = 57% | |

| 2-aminothiophene-3-carboxylate derivative (6) | A1AR Enhancement | AE score = 79.5% |

Experimental Protocol: Radioligand Binding Assay for A1AR Allosteric Enhancers

This assay measures the ability of a compound to slow the dissociation rate of a radiolabeled agonist from the A1AR, which is a hallmark of allosteric enhancement.[5]

-

Materials: Cell membranes from cells expressing human A1AR (e.g., CHO-hA1), radiolabeled A1AR agonist (e.g., [125I]ABA), test compound (enhancer), GTPγS, A1AR antagonist (e.g., CPX), filtration apparatus.

-

Procedure:

-

Incubate the cell membranes with the radiolabeled agonist to reach equilibrium binding.

-

Add the aminothiophene carboxylate test compound at various concentrations and incubate.

-

Initiate dissociation of the radioligand by adding an excess of GTPγS and an A1AR antagonist.

-

At various time points, filter the samples through glass fiber filters to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold buffer.

-

Measure the radioactivity remaining on the filters using a gamma counter.

-

-

Data Analysis: Plot the percentage of radioligand remaining bound over time. An allosteric enhancer will slow the dissociation rate compared to the control. The "AE score" can be calculated as the percentage of the ternary complex remaining after a set time of dissociation.

This guide highlights the significant therapeutic potential of aminothiophene carboxylates across multiple disease areas. The versatility of this scaffold, coupled with a growing understanding of its interactions with various biological targets, provides a strong foundation for the future design and development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Positive Allosteric Modulation of the Glucagon-like Peptide-1 Receptor by Diverse Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Dynamic allosteric networks drive adenosine A1 receptor activation and G-protein coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signal transduction pathways leading to cell cycle arrest and apoptosis induction in cancer cells by Allium vegetable-derived organosulfur compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. commerce.bio-rad.com [commerce.bio-rad.com]

- 10. Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site [mdpi.com]

- 14. Large-scale High-throughput Screening Revealed 5'-(carbonylamino)-2,3'- bithiophene-4'-carboxylate as Novel Template for Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Discovery and significance of the thiophene ring in medicinal chemistry

An In-depth Technical Guide on its Discovery, Significance, and Application in Drug Design

Executive Summary